molecular formula C11H16N2O2 B1453749 1-cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1247493-90-8

1-cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1453749
CAS RN: 1247493-90-8
M. Wt: 208.26 g/mol
InChI Key: DACPZVLRBMREGM-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H16N2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Improved Synthesis Techniques

1-Cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been the subject of various studies focusing on improved synthesis techniques. One such study demonstrated an enhanced synthesis of 1H-pyrazole-4-carboxylic acid, achieving a yield increase from 70% to 97.1% through a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis (Dong, 2011).

Synthesis of Pyrazole Derivatives

Research has also been conducted on the synthesis of various pyrazole derivatives using 1H-pyrazole-4-carboxylic acid. A study explored the synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, starting from commercially available 1H-tetrazole-5-carboxylic acid-ethyl ester sodium salt, in a pseudo-Claisen condensation reaction with cyclopentanone, followed by the addition of hydrazine (Wilson et al., 2009).

Combined Experimental and Theoretical Studies

In another study, a combined experimental and theoretical approach was used to examine 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This study focused on characterizing the compound through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, alongside theoretical calculations using density functional theory (DFT) (Viveka et al., 2016).

Use in Pd-Catalysed Cross-Coupling Reactions

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, derivatives of 1H-pyrazole-4-carboxylic acid, have been used as precursors in Pd-catalysed cross-coupling reactions. This has led to the synthesis of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones (Arbačiauskienė et al., 2011).

Synthesis of N-Fused Heterocycle Products

The compound has also been utilized in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, proving useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Antioxidant and Antimicrobial Activity

A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derived from 1H-pyrazole-4-carboxylic acid showed that these synthesized compounds exhibit significant antimicrobial and antioxidant activities (Umesha et al., 2009).

properties

IUPAC Name

1-cyclopentyl-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10-9(11(14)15)7-12-13(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACPZVLRBMREGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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